An In-depth Technical Guide on the Core Properties of p-Benzoquinone Imine
An In-depth Technical Guide on the Core Properties of p-Benzoquinone Imine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Benzoquinone imine and its derivatives are highly reactive compounds of significant interest in medicinal chemistry, toxicology, and materials science. As the parent structure of key reactive metabolites, most notably N-acetyl-p-benzoquinone imine (NAPQI), a thorough understanding of its fundamental properties is crucial for drug development and for elucidating mechanisms of toxicity. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and biological significance of p-benzoquinone imine, with a particular focus on experimental methodologies and data presentation.
Physicochemical Properties
p-Benzoquinone imine is a reactive intermediate, and its properties can be influenced by substitution on the quinone ring or the imine nitrogen. The following tables summarize key physicochemical data for the parent compound and its important N-acetyl derivative, NAPQI.
Table 1: Physicochemical Properties of p-Benzoquinone Imine
| Property | Value | Source |
| Molecular Formula | C₆H₅NO | PubChem[1] |
| Molecular Weight | 107.11 g/mol | PubChem[1] |
| IUPAC Name | 4-iminocyclohexa-2,5-dien-1-one | PubChem[1] |
| CAS Number | 3009-34-5 | PubChem[1] |
| Appearance | Yellow to orange solid | CymitQuimica[2] |
| Solubility | Soluble in organic solvents | CymitQuimica[2] |
Table 2: Physicochemical Properties of N-acetyl-p-benzoquinone imine (NAPQI)
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | Wikipedia[3] |
| Molecular Weight | 149.15 g/mol | PubChem[4] |
| IUPAC Name | N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | Wikipedia[3] |
| CAS Number | 50700-49-7 | Wikipedia[3] |
Synthesis and Characterization
The primary synthetic route to p-benzoquinone imines is the oxidation of p-aminophenols or p-phenylenediamines.[5] Due to their reactivity and often limited stability, they are frequently generated in situ for subsequent reactions.
General Experimental Protocol: Synthesis of p-Benzoquinone Imine by Oxidation of p-Aminophenol
This protocol is a generalized procedure based on established oxidation methods for generating quinone imines.
Materials:
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p-Aminophenol
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Oxidizing agent (e.g., silver (I) oxide, lead tetraacetate, potassium ferricyanide)
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Anhydrous organic solvent (e.g., diethyl ether, dichloromethane)
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Inert atmosphere (e.g., nitrogen or argon)
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Stirring apparatus
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Filtration apparatus
Procedure:
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Dissolve p-aminophenol in the chosen anhydrous organic solvent under an inert atmosphere.
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Cool the solution in an ice bath.
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Add the oxidizing agent portion-wise with vigorous stirring. The reaction progress can often be monitored by a color change.
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After the addition is complete, allow the reaction to stir at a low temperature for a specified time.
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Filter the reaction mixture to remove the spent oxidizing agent and any inorganic byproducts.
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The resulting solution contains p-benzoquinone imine. Due to its instability, it is often used immediately in the next synthetic step.
Purification (if necessary and feasible): Purification of p-benzoquinone imine is challenging due to its reactivity. If required, low-temperature column chromatography on silica (B1680970) gel using a non-polar eluent may be attempted, though significant decomposition can occur.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show signals for the vinyl protons on the quinone ring and a signal for the imine proton.
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¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the imine carbon, and the vinyl carbons of the ring.
Infrared (IR) Spectroscopy: The IR spectrum of p-benzoquinone imine will exhibit characteristic absorption bands for the C=O stretch, the C=N stretch, and C=C stretches of the quinoid ring.
UV-Visible (UV-Vis) Spectroscopy: p-Benzoquinone imines typically display strong absorption bands in the UV-Vis region, which are sensitive to the solvent environment.[6]
Reactivity
The reactivity of p-benzoquinone imine is dominated by its electrophilic nature, making it susceptible to attack by nucleophiles.
Reaction with Nucleophiles (e.g., Glutathione)
A key reaction in a biological context is the Michael addition of thiols, such as the cysteine residue in glutathione (B108866) (GSH), to the quinone imine ring. This is a primary detoxification pathway for NAPQI.[3]
Experimental Protocol: In Vitro Reaction of p-Benzoquinone Imine with Glutathione
Materials:
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Solution of p-benzoquinone imine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
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Reduced glutathione (GSH)
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High-performance liquid chromatography (HPLC) system with a UV detector or mass spectrometer
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Quenching solution (e.g., a strong acid like perchloric acid)
Procedure:
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Prepare a solution of p-benzoquinone imine in the reaction buffer at a known concentration.
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Prepare a solution of GSH in the same buffer.
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Initiate the reaction by mixing the two solutions at a controlled temperature.
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At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
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Analyze the quenched samples by HPLC to monitor the disappearance of the reactants and the formation of the glutathione conjugate.
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The adduct can be isolated by preparative HPLC for further characterization by mass spectrometry and NMR.
Biological Significance and Signaling Pathways
The most extensively studied biological role of a p-benzoquinone imine is the hepatotoxicity induced by NAPQI, the reactive metabolite of acetaminophen (B1664979).[3]
NAPQI-Induced Hepatotoxicity
At therapeutic doses, acetaminophen is primarily metabolized through glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes to form NAPQI, which is then detoxified by conjugation with glutathione.[3] In cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic glutathione stores, allowing NAPQI to react with cellular macromolecules, particularly mitochondrial proteins. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[7]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Benzoquinone Imine|Research Chemical [benchchem.com]
- 4. US3708509A - Process for preparing benzoquinone - Google Patents [patents.google.com]
- 5. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Reactions of N-acetyl-p-benzoquinone imine with reduced glutathione, acetaminophen, and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
